

Application Notes and Protocols for WEHI Cell Lines

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Compound of Interest

Compound Name: WEHI-150
Cat. No.: B12414118

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A Note on **WEHI-150**: Initial research indicates that **WEHI-150** is not a cell line but rather a DNA interstrand crosslinking agent, functioning as a DNA alkylator.[1] Therefore, a cell culture protocol for "**WEHI-150**" cannot be provided. This document instead focuses on the well-established murine leukemia cell line, WEHI-3, for which detailed cell culture protocols are available. The WEHI-3 cell line is extensively used in immunological and cancer research, particularly as a source of interleukin-3 (IL-3).[2]

Introduction to WEHI-3 Cells

The WEHI-3 cell line was established from a spontaneous myelomonocytic leukemia in a BALB/c mouse.[2] These cells are a valuable in vitro model for studying myeloid differentiation, leukemia progression, and the effects of various compounds on the hematopoietic system.[2] A key characteristic of the WEHI-3 cell line is its ability to produce and secrete IL-3, a cytokine crucial for the growth and differentiation of hematopoietic progenitor cells.[2] Consequently, conditioned media from WEHI-3 cultures is often used as a source of murine IL-3.[2][3]

Audience: This document is intended for researchers, scientists, and drug development professionals who are working with or plan to work with the WEHI-3 cell line.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the culture of WEHI-3 cells.

Table 1: WEHI-3 Cell Culture Conditions

Parameter	Value	Source
Organism	Mouse (<i>Mus musculus</i>)	[2]
Strain	BALB/c	[2]
Tissue	Peripheral Blood	[2]
Disease	Myelomonocytic Leukemia	[2]
Growth Properties	Suspension	[4][5]
Seeding Density	2×10^5 - 5×10^5 cells/mL	[2][5]
Maintenance Density	1×10^5 - 2×10^6 cells/mL	[2][5]
Incubation Temperature	37°C	[2][6]
CO ₂ Concentration	5%	[2][6]
Atmosphere	Humidified	[2][6]

Table 2: Media Composition

Component	Recommendation	Source
Base Medium	RPMI 1640	[2][4][5]
Serum	10% Fetal Bovine Serum (FBS)	[4]
Glutamine	2.0 mM L-Glutamine (stable)	[2][5]
Sodium Bicarbonate	2.0 g/L	[2][5]
Antibiotics	Penicillin/Streptomycin	[4]

Table 3: Cryopreservation and Thawing Parameters

Parameter	Value	Source
Freezing Medium	RPMI + 20% FBS + 8% DMSO	[4]
Thawing Water Bath Temp.	37°C	[3][5][6]
Centrifugation (Thawing)	125 x g for 5-7 minutes or 300 x g for 3 minutes	[5][6]
Storage	Vapor-phase liquid nitrogen (-150°C to -196°C)	[2][6]

Experimental Protocols

This protocol outlines the steps for reviving cryopreserved WEHI-3 cells.

- Preparation: Pre-warm complete culture medium (RPMI 1640 with 10% FBS, L-glutamine, and antibiotics) in a 37°C water bath.
- Rapid Thawing: Retrieve a cryovial of WEHI-3 cells from liquid nitrogen storage. Immediately immerse the lower half of the vial in the 37°C water bath and agitate gently for 40-60 seconds until only a small ice clump remains.[5][6]
- Decontamination: Wipe the outside of the vial with 70% ethanol before opening in a sterile cell culture hood.[5][6]
- Cell Transfer: Carefully transfer the cell suspension from the cryovial into a 15 mL conical tube containing 8-9 mL of pre-warmed complete culture medium.[5][6]
- Centrifugation: Centrifuge the cell suspension at 125 x g for 5-7 minutes to pellet the cells and remove the cryoprotectant-containing supernatant.
- Resuspension: Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete culture medium.[5][6]
- Culturing: Transfer the cell suspension into a T25 or T75 culture flask. Ensure the medium has a normal pH (7.0-7.6) by pre-incubating the flask with medium for at least 15 minutes.

- Incubation: Place the flask in a humidified incubator at 37°C with 5% CO₂.[\[2\]](#)

This protocol describes the maintenance of actively growing WEHI-3 cultures.

- Monitoring: Visually inspect the cells daily for any signs of contamination and to assess cell density and medium color.[\[5\]](#)
- Subculturing: Since WEHI-3 cells grow in suspension, passaging does not require enzymatic digestion.[\[5\]](#) Cultures can be maintained by adding fresh medium or by splitting the culture.
- Splitting the Culture:
 - Start cultures at a density of 2×10^5 to 5×10^5 cells/mL.[\[2\]](#)[\[5\]](#)
 - Maintain the cell density between 1×10^5 and 2×10^6 cells/mL.[\[2\]](#)[\[5\]](#)
 - To split, gently resuspend the cells in the flask and transfer a portion of the cell suspension to a new flask containing fresh, pre-warmed complete culture medium to achieve the desired seeding density.

This protocol details the procedure for freezing WEHI-3 cells for long-term storage.

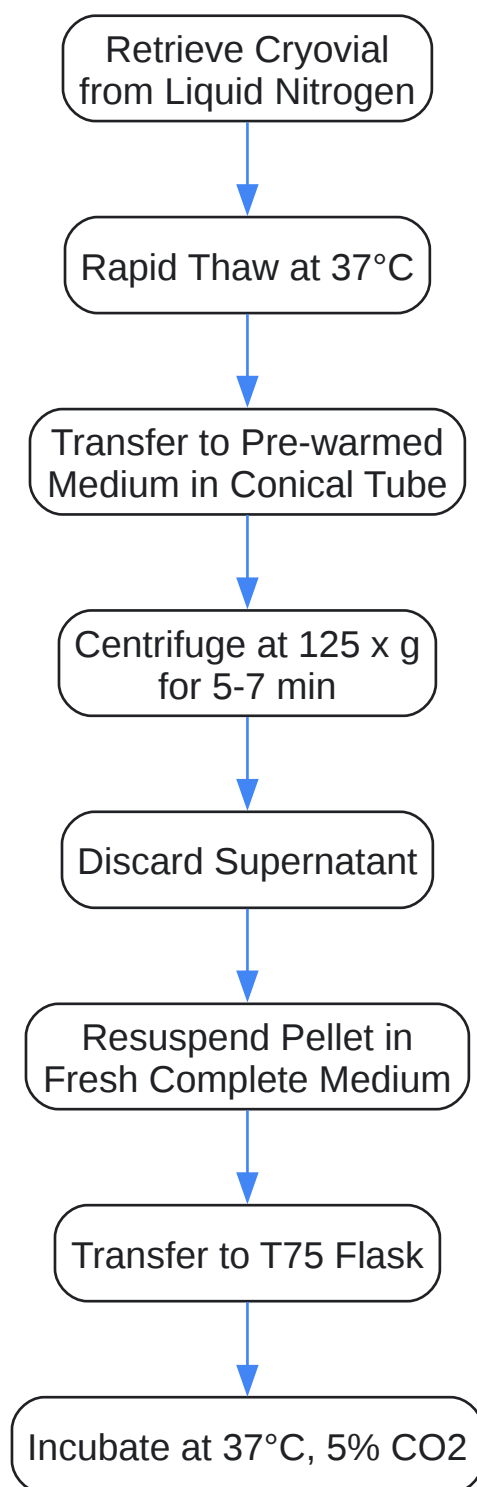
- Cell Preparation: Use cells from a healthy, log-phase culture. Centrifuge the cell suspension to pellet the cells.
- Freezing Medium: Prepare a freezing medium consisting of RPMI 1640, 20% FBS, and 8% DMSO.[\[4\]](#)
- Resuspension: Resuspend the cell pellet in the cold freezing medium at the desired cell density.
- Aliquoting: Dispense 1-1.5 mL of the cell suspension into cryovials.[\[4\]](#)
- Controlled Freezing:
 - Place the cryovials at -20°C for 1 hour.[\[4\]](#)
 - Transfer the vials to -80°C overnight.[\[4\]](#)

- Long-Term Storage: Transfer the cryovials to the vapor phase of a liquid nitrogen freezer for long-term storage.[2][4][6]

This protocol describes how to generate conditioned media from WEHI-3 cells, which is rich in murine IL-3.[3]

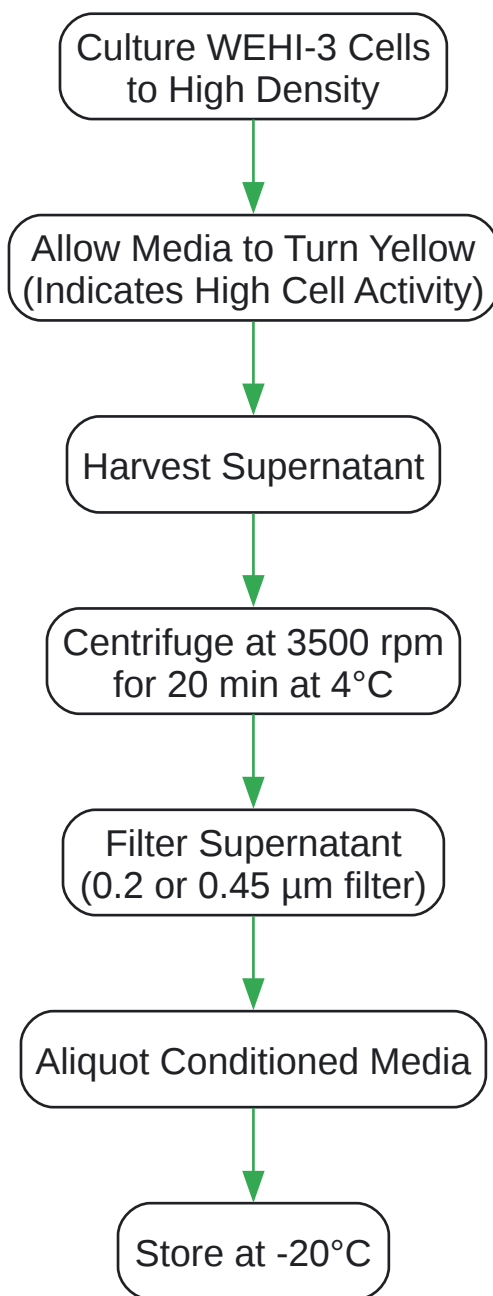
- Cell Expansion: Culture WEHI-3 cells in large T175 flasks.[3]
- Over-confluency: Allow the cells to grow well past confluency, indicated by the media turning yellow or orange.[3] This signals high metabolic activity and secretion of IL-3.
- Harvesting: Once the media turns yellow and cells begin to detach, harvest the conditioned media.[3]
- Centrifugation: Transfer the media to 50 mL conical tubes and centrifuge at 3500 rpm for 20 minutes at 4°C to pellet cells and debris.[3]
- Filtration: Carefully pour the supernatant into a 0.2 µm or 0.45 µm vacuum filter to sterilize the conditioned media and remove any remaining cellular debris.[3][4]
- Storage: Aliquot the filtered conditioned media into fresh 50 mL conical tubes and store at -20°C.[3]

Visualizations



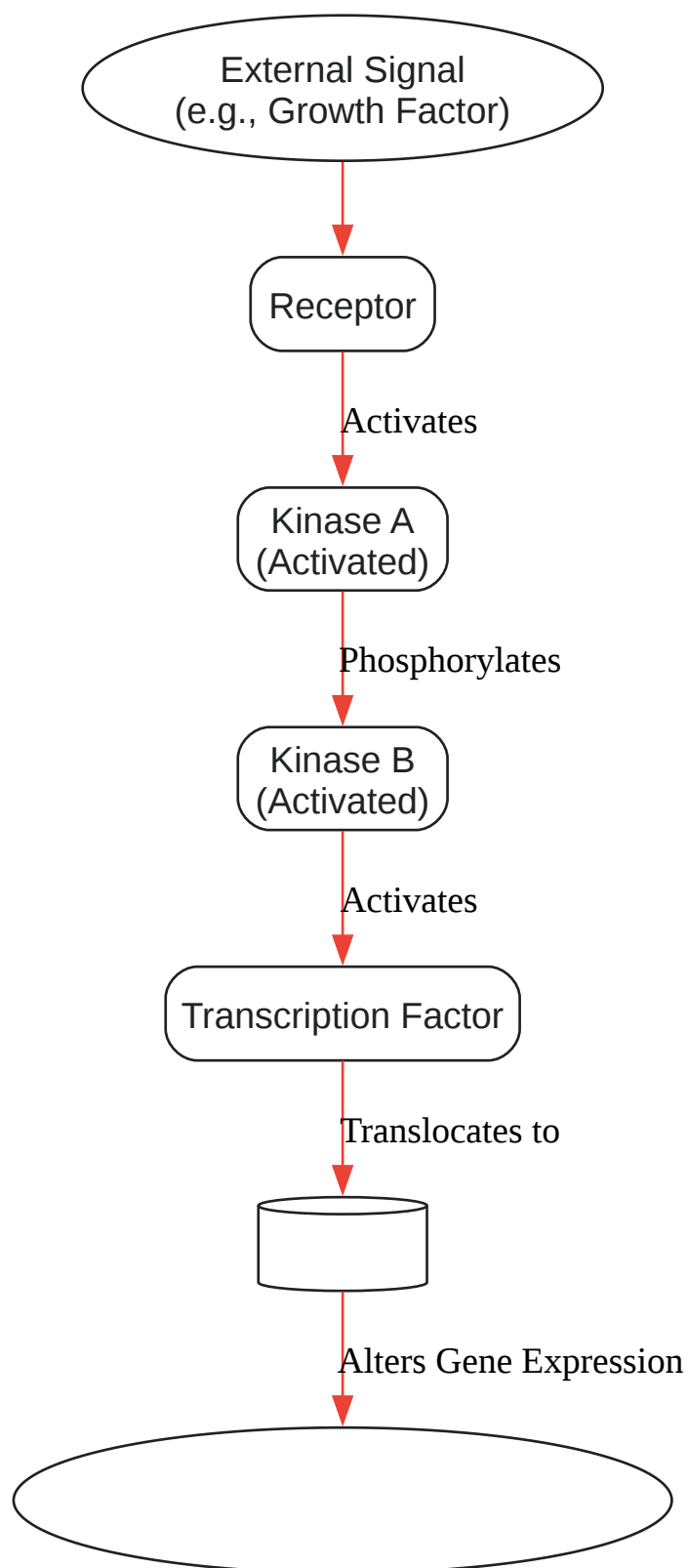
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Caption: Workflow for reviving cryopreserved WEHI-3 cells.



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Caption: Protocol for generating IL-3 rich conditioned media.



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Caption: A general representation of a kinase signaling cascade.

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